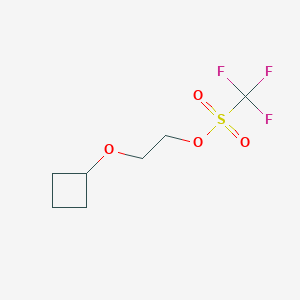

2-Cyclobutoxyethyl trifluoromethanesulfonate

Description

2-Cyclobutoxyethyl trifluoromethanesulfonate is a triflate ester characterized by a cyclobutoxyethyl substituent. Triflates, such as this compound, are widely employed in organic synthesis as alkylating agents due to the trifluoromethanesulfonyl (OTf) group’s exceptional leaving group ability . The cyclobutoxyethyl moiety introduces steric and electronic effects distinct from simpler alkyl or fluoroalkyl substituents. Cyclobutane, a four-membered ring with significant angle strain (approximately 15° deviation from ideal tetrahedral geometry), confers heightened reactivity to derivatives like this triflate . This strain may enhance the compound’s susceptibility to nucleophilic substitution or elimination reactions compared to less strained analogs.

The cyclobutoxyethyl group’s bulk likely necessitates modified reaction conditions, such as prolonged heating or higher base concentrations, to achieve efficient O- or S-alkylation.

Properties

Molecular Formula |

C7H11F3O4S |

|---|---|

Molecular Weight |

248.22 g/mol |

IUPAC Name |

2-cyclobutyloxyethyl trifluoromethanesulfonate |

InChI |

InChI=1S/C7H11F3O4S/c8-7(9,10)15(11,12)14-5-4-13-6-2-1-3-6/h6H,1-5H2 |

InChI Key |

BKNAEHBJQXRGIC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)OCCOS(=O)(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobutoxyethyl trifluoromethanesulfonate typically involves the reaction of cyclobutyl alcohol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the anhydride. The general reaction scheme is as follows:

Cyclobutyl alcohol+Trifluoromethanesulfonic anhydride→2-Cyclobutoxyethyl trifluoromethanesulfonate+By-products

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutoxyethyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The trifluoromethanesulfonate group is an excellent leaving group, making the compound highly reactive in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Acylation: The trifluoromethanesulfonate group can act as a catalyst in acylation reactions, facilitating the formation of acylated products.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Nucleophiles: Such as amines, alcohols, and thiols.

Oxidizing Agents: Such as potassium permanganate and chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride and sodium borohydride.

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, nucleophilic substitution reactions typically yield substituted cyclobutyl derivatives.

Scientific Research Applications

2-Cyclobutoxyethyl trifluoromethanesulfonate has a wide range of applications in scientific research, including:

Organic Synthesis: Used as a reagent in the synthesis of various organic compounds.

Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.

Material Science: Utilized in the synthesis of specialty materials with unique properties.

Catalysis: Acts as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.

Mechanism of Action

The mechanism of action of 2-Cyclobutoxyethyl trifluoromethanesulfonate primarily involves its role as a leaving group in nucleophilic substitution reactions. The trifluoromethanesulfonate group stabilizes the transition state, facilitating the departure of the leaving group and the formation of the new bond. The electron-withdrawing nature of the trifluoromethanesulfonate group also enhances the reactivity of the compound in various chemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Reactivity Comparison

Trifluoromethanesulfonate esters vary significantly in reactivity based on their substituents. Below is a comparative analysis of 2-cyclobutoxyethyl trifluoromethanesulfonate with structurally related triflates:

Notes

Safety Considerations :

- Cyclobutane derivatives are flammable and may decompose under heat, releasing toxic gases (e.g., CO, HF) .

- Triflates are corrosive and moisture-sensitive; handle under inert atmosphere (N₂/Ar) with appropriate PPE .

Reaction Optimization :

- For 2-cyclobutoxyethyl triflate, prioritize steric mitigation via high-boiling solvents (e.g., DMF) and vigorous stirring to enhance yield.

Hazard Analysis :

- Follow risk-assessment protocols outlined in Prudent Practices in the Laboratory (e.g., fume hood use, waste disposal) .

Biological Activity

2-Cyclobutoxyethyl trifluoromethanesulfonate (also known as cyclobutyl triflate) is a chemical compound that has garnered attention in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C6H10F3O3S

- Molecular Weight : 226.21 g/mol

- IUPAC Name : 2-cyclobutoxyethyl 2,2,2-trifluoroethanesulfonate

The trifluoromethanesulfonate group is known for its ability to enhance the reactivity of the molecule, making it a useful electrophile in various chemical reactions.

The biological activity of this compound is primarily attributed to its role as an electrophilic agent. It can participate in nucleophilic substitution reactions, which are critical in drug design and synthesis. The triflate group can facilitate the formation of covalent bonds with nucleophiles, such as amino acids in proteins, thereby influencing enzymatic activity and receptor interactions.

Key Mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes by forming covalent bonds with active site residues, altering their function.

- Receptor Binding : It may interact with various receptors, potentially modulating signaling pathways involved in cellular responses.

Table 1: Biological Activities of Related Compounds

Case Studies

Several case studies have explored the biological implications of compounds with similar structures:

-

Case Study on Antimicrobial Activity :

A study investigated the antimicrobial properties of triflate esters against Gram-positive bacteria. Results indicated significant inhibition of bacterial growth, suggesting potential applications in developing new antibiotics. -

Case Study on Enzyme Inhibition :

Research focused on cyclobutyl derivatives demonstrated their ability to inhibit cyclooxygenase (COX) enzymes involved in inflammation. This highlights the potential for developing anti-inflammatory drugs based on similar scaffolds. -

Case Study on Anticancer Properties :

A recent examination of trifluoromethanesulfonates revealed their capability to induce apoptosis in cancer cell lines. This suggests that this compound may also possess anticancer properties warranting further investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.